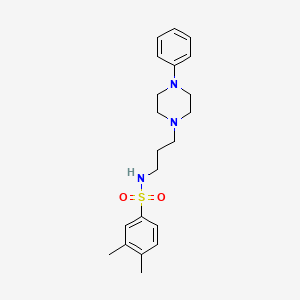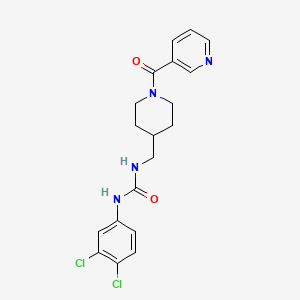
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” is a chemical compound. It is related to a series of compounds that have been synthesized and investigated for their anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds involves the creation of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives . The process involves the use of carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .Wirkmechanismus
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide acts as a selective inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. By inhibiting this enzyme, this compound can induce apoptosis and inhibit tumor growth. This compound also acts as an antagonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can lower the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound can also increase the levels of brain-derived neurotrophic factor, a protein that is involved in the regulation of neuronal growth and survival. In addition, this compound can reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and high selectivity for its target enzymes and receptors. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and pharmacokinetics. This compound also has a relatively short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has several potential future directions for scientific research. It can be further investigated for its potential as a therapeutic agent for various diseases, particularly cancer. This compound can also be modified to improve its pharmacokinetic properties and increase its efficacy in vivo. In addition, this compound can be used as a tool compound to study the role of carbonic anhydrase IX and the 5-HT1A receptor in various biological processes.
Synthesemethoden
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 150-152°C.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has been extensively studied for its pharmacological properties, particularly its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-18-9-10-21(17-19(18)2)27(25,26)22-11-6-12-23-13-15-24(16-14-23)20-7-4-3-5-8-20/h3-5,7-10,17,22H,6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORCLGWYEZNUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2949068.png)



![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2949076.png)

![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)

![2-[1-(4-Methylphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2949083.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2949085.png)
![7-chloro-N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2949087.png)

![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2949091.png)